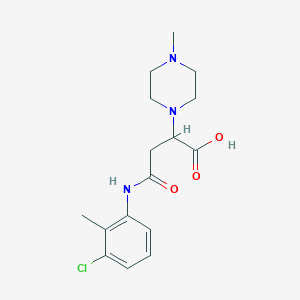![molecular formula C7H5FN2 B2576578 3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260385-03-2](/img/structure/B2576578.png)
3-fluoro-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It has been studied for its potential activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in several studies . These studies have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with a fluorine atom at the 3-position . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines, including “this compound”, are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Approaches : The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives has been explored through various methods. For instance, the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine was achieved using Balz-Schiemann reaction or lithium-halogen exchange starting from 1H-pyrrolo[2,3-b]pyridine N-oxide (Thibault et al., 2003).
- Chemical Reactivity and Properties : Studies have investigated the chemical reactivity and properties of this compound derivatives, revealing insights into their potential applications in various fields of chemistry and materials science (Herbert & Wibberley, 1969).
Biological Applications and Pharmaceutical Research
- Antitumor Activity : Some derivatives of this compound have shown promising antitumor activity. For example, certain nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant effects in reducing cell proliferation and inducing apoptosis in diffuse malignant peritoneal mesothelioma experimental models (Carbone et al., 2013).
- Inhibitors in Cancer Research : Derivatives like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline have been studied for their potential as c-Met kinase inhibitors, a target in cancer therapy. Docking and quantitative structure–activity relationship (QSAR) studies have helped to analyze their molecular features and inhibitory activity (Caballero et al., 2011).
Imaging and Diagnostic Applications
- PET Imaging : Compounds like [18 F]MK-6240, derived from 3-fluoro-1H-pyrrolo[2,3-c]pyridine, have been utilized in PET imaging for the detection of neurofibrillary tangles, providing insights into neurodegenerative diseases (Hopewell et al., 2019).
Functional Materials and Chemosensors
- Fluorescent Chemosensors : Derivatives based on this compound have been developed as fluorescent chemosensors for the detection of ions like Fe3+/Fe2+, showing potential in biological and environmental monitoring applications (Maity et al., 2018).
Mécanisme D'action
3-Fluoro-1H-pyrrolo[2,3-b]pyridine: primarily targets the fibroblast growth factor receptors (FGFRs). The FGFR family consists of four isoforms (FGFR1–4), which play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .
Biochemical Pathways
The activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy. The affected pathways include those regulating cell growth, survival, and angiogenesis. Dysregulation of FGFRs contributes to breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Result of Action
At the molecular and cellular levels, This compound inhibits FGFRs, disrupting downstream signaling cascades. This inhibition affects cancer cell proliferation, migration, and invasion. Additionally, it induces apoptosis in breast cancer cells .
Action Environment
Environmental factors, such as pH, temperature, and tissue-specific conditions, can influence the stability and efficacy of This compound . Optimizing its stability under varying conditions is crucial for therapeutic success .
Orientations Futures
The future directions for the research on “3-fluoro-1H-pyrrolo[2,3-b]pyridine” could involve the development of more potent derivatives targeting FGFR for cancer therapy . Additionally, these compounds could be studied for their potential applications in other areas such as agrochemicals and functional materials .
Propriétés
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFEOKJALVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)
![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)
![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2576504.png)

![1-(azepan-1-yl)-3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B2576508.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)


